Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate
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Overview
Description
Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazolinone core with methoxy groups at positions 6 and 7, and a methyl ester group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate typically involves the following steps:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core is formed through cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the quinazolinone core.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxoquinazoline and 6,7-dimethoxyquinazoline share structural similarities.
Methoxy-Substituted Compounds: Compounds with methoxy groups at similar positions, such as 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one.
Uniqueness
Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of methoxy groups and a methyl ester group makes it a valuable compound for research and development.
Properties
Molecular Formula |
C13H14N2O5 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
methyl 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C13H14N2O5/c1-18-10-4-8-9(5-11(10)19-2)14-7-15(13(8)17)6-12(16)20-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
OIJSCQAUXUYYIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)OC)OC |
Origin of Product |
United States |
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